N,N-Dimethylallylamine

Catalog No.
S589899
CAS No.
2155-94-4
M.F
C5H11N
M. Wt
85.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylallylamine

CAS Number

2155-94-4

Product Name

N,N-Dimethylallylamine

IUPAC Name

N,N-dimethylprop-2-en-1-amine

Molecular Formula

C5H11N

Molecular Weight

85.15 g/mol

InChI

InChI=1S/C5H11N/c1-4-5-6(2)3/h4H,1,5H2,2-3H3

InChI Key

GBCKRQRXNXQQPW-UHFFFAOYSA-N

SMILES

CN(C)CC=C

Synonyms

N,N-dimethylallylamine, NNDMAA

Canonical SMILES

CN(C)CC=C

N,N-Dimethylallylamine is a chemical compound with the linear formula CH2=CHCH2N(CH3)2 . It’s also known by other names such as 3-Dimethylamino-1-propene, N-Allyl-dimethylamin, and DMAA . It has a molecular weight of 85.15 .

N,N-Dimethylallylamine is an organic compound with the molecular formula C5H11NC_5H_{11}N and a CAS number of 2155-94-4. It is characterized by a clear liquid state and has a distinct amine odor. The compound is classified as flammable and corrosive, causing severe skin burns and eye damage upon contact. Its boiling point is approximately 62 °C, and it has a flash point of 8 °C, indicating its volatility and potential hazards in laboratory settings .

N,N-DMA is a hazardous compound due to its following properties []:

  • Highly Flammable: It can readily ignite and generate flammable vapors. []
  • Severe Skin and Eye Irritant: Contact with N,N-DMA can cause severe burns and damage to eyes [].
  • Harmful if Inhaled: Inhalation can cause respiratory irritation.
, primarily as a nucleophile due to the presence of the nitrogen atom. A notable reaction involves its synthesis from 3-chloropropene and dimethylamine, where sodium hydroxide acts as an acid-binding agent:

CH2=CHCH2Cl+(CH3)2NHCH2=CHCH2N(CH3)2+HCl\text{CH}_2=\text{CHCH}_2\text{Cl}+(\text{CH}_3)_2\text{NH}\rightarrow \text{CH}_2=\text{CHCH}_2\text{N}(\text{CH}_3)_2+\text{HCl}

This reaction exemplifies the formation of N,N-Dimethylallylamine through nucleophilic substitution .

The synthesis of N,N-Dimethylallylamine can be achieved through several methods:

  • Nucleophilic Substitution: As mentioned earlier, reacting 3-chloropropene with dimethylamine in the presence of a base.
  • Alkylation Reactions: Utilizing allyl halides to alkylate dimethylamine.
  • Reductive Amination: Involving the reaction of an aldehyde or ketone with dimethylamine followed by reduction.

These methods highlight the versatility in synthesizing this compound for various applications .

N,N-Dimethylallylamine finds applications primarily in:

  • Chemical Synthesis: It serves as an intermediate in the production of various chemicals.
  • Polymer Industry: Used in the synthesis of polymers due to its reactivity.
  • Coatings and Adhesives: Its properties make it suitable for use in certain adhesives and coatings formulations.

Despite its utility, caution is advised due to its hazardous nature .

Interaction studies involving N,N-Dimethylallylamine are crucial for understanding its reactivity and potential biological effects. Research indicates that it can interact with various biological molecules, potentially leading to toxicological concerns. Studies often focus on its corrosive effects on skin and respiratory systems, emphasizing the need for protective measures when handling this compound .

Several compounds share structural similarities with N,N-Dimethylallylamine. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
N,N-DiethylallylamineC₇H₁₅NEthyl groups instead of methyl; different reactivity
N-Allyl-N,N-dimethylamineC₇H₁₃NContains an additional allyl group; used in polymerization
DimethylamineC₂H₇NSimpler structure; less reactive than N,N-Dimethylallylamine

N,N-Dimethylallylamine is unique due to its specific allyl substitution on the nitrogen atom, which enhances its reactivity compared to simpler amines like dimethylamine .

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 125 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 83 of 125 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 42 of 125 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (92.86%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (92.86%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

2155-94-4

Wikipedia

Allyldimethyl amine

General Manufacturing Information

2-Propen-1-amine, N,N-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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